molecular formula C9H10N2S B149087 4,5-Dimethyl-1,3-benzothiazol-2-amine CAS No. 79050-49-0

4,5-Dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B149087
CAS No.: 79050-49-0
M. Wt: 178.26 g/mol
InChI Key: ZAJVZJPXCSIEQP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C9H10N2S. It belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1,3-benzothiazol-2-amine can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-aminothiophenol with 4,5-dimethylbenzaldehyde in the presence of an acid catalyst can yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs more efficient and scalable methods. One such method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and enhances yields. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are gaining popularity in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits specific enzymes involved in cell division and DNA replication, thereby preventing cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 5 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4,5-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJVZJPXCSIEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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